An In-Depth Technical Guide to the Physical Properties of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one
An In-Depth Technical Guide to the Physical Properties of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one
Abstract: This technical guide provides a comprehensive examination of the core physical and chemical properties of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one (CAS No. 896137-18-1). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on the compound's structure, physicochemical characteristics, and spectroscopic signature. Furthermore, it details robust, field-proven experimental protocols for the determination of key physical properties, grounding theoretical data in practical, reproducible methodology. The guide aims to serve as an essential resource, enabling informed decision-making in synthesis, formulation, and application of this important fluorinated pyridine building block.
Introduction and Strategic Importance
2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one, also known as 4-(Trifluoroacetyl)pyridine, is a heterocyclic ketone of significant interest in medicinal chemistry and organic synthesis. Its structure uniquely combines a pyridine ring, a common pharmacophore, with a trifluoroacetyl group.
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Chemical Identity:
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Significance in Drug Discovery: The incorporation of fluorine atoms or trifluoromethyl (-CF₃) groups into drug candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] The pyridine moiety is a prevalent structural motif in numerous marketed drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile.[3] This compound therefore serves as a critical building block for synthesizing novel therapeutics where modulation of these properties is desired.
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in both chemical reactions and biological systems. The following table summarizes the key physicochemical data for 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₃NO | [1][2] |
| Molecular Weight | 175.11 g/mol | [1][2] |
| Physical State | Data not consistently available; may be solid or liquid at RT. | [4] |
| Boiling Point | 190.8 ± 35.0 °C at 760 mmHg | [1][3] |
| Melting Point | Not explicitly reported in searches. | [3][4] |
| Solubility | No specific data available. Expected to be soluble in common organic solvents. | [4] |
| Storage | Store in a dry, sealed place, recommended at 2-8°C. | [1][3] |
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Analysis of Properties:
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The high boiling point is indicative of strong intermolecular forces, likely dipole-dipole interactions arising from the polar ketone and the electronegative fluorine atoms.
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The trifluoromethyl group significantly influences the electronic character of the carbonyl group, enhancing its electrophilicity, which is a key consideration for synthetic applications.
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Spectroscopic and Spectrometric Characterization
Accurate characterization is paramount for compound verification. While specific spectra for this exact compound are not publicly available, the expected spectroscopic data based on its structure are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be dominated by signals from the pyridine ring protons. Protons ortho to the nitrogen (at C2 and C6) would appear as a doublet, and protons meta to the nitrogen (at C3 and C5) would appear as another doublet, both in the aromatic region (typically δ 7.0-9.0 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the carbonyl carbon (likely δ > 170 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), and the four unique carbons of the pyridine ring.
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single, sharp singlet would be expected, as all three fluorine atoms are chemically equivalent. This is a definitive test for the presence of the -CF₃ group.
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone C=O stretch would be prominent, typically in the range of 1680-1720 cm⁻¹. The presence of the aromatic pyridine ring would be indicated by C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 175.11. Common fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage at the carbonyl group.
Experimental Protocols for Property Determination
To ensure data integrity, standardized protocols must be employed. The following sections describe self-validating methodologies for determining critical physical properties.
Protocol: Melting Point Determination (Capillary Method)
Causality: The melting point is a robust indicator of purity.[5] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[5] This protocol uses a slow heating rate near the melting point to ensure thermal equilibrium between the sample and the thermometer, providing an accurate measurement.[6]
Methodology:
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Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle.[7]
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Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. Tap the sealed end gently on a hard surface or drop the tube through a long glass pipe to pack the solid into the bottom.[6] The packed sample height should be 2-3 mm.[6]
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Initial Rapid Determination: Place the loaded capillary into a melting point apparatus. Heat the sample rapidly (10-20 °C/min) to find an approximate melting range.[7] This saves time and establishes a target temperature.
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Accurate Determination: Allow the apparatus to cool at least 20 °C below the approximate melting point.[6] Prepare a fresh capillary tube, as using a previously melted sample can give inaccurate results.[6]
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Slow Heating: Heat the new sample, ensuring the rate of temperature increase is no more than 1-2 °C per minute as you approach the expected melting point.[8]
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Data Recording:
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Record the temperature (T₁) at which the first droplet of liquid appears.
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Record the temperature (T₂) at which the last solid crystal melts.
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The melting point is reported as the range T₁ - T₂. A pure compound will have a sharp range of 0.5-2.0 °C.
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Caption: Workflow for accurate melting point determination.
Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
Causality: Determining thermodynamic solubility is critical for drug development, as it influences bioavailability and formulation strategies.[9][10][11] The shake-flask method is considered the "gold standard" because it allows the system to reach true thermodynamic equilibrium between the solid compound and the solvent.[12]
Methodology:
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System Preparation: To a series of vials, add a measured volume (e.g., 2 mL) of the desired aqueous buffer or solvent (e.g., phosphate-buffered saline, pH 7.4).
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Addition of Compound: Add an excess amount of solid 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one to each vial. The excess solid is crucial to ensure saturation is reached and maintained.[11]
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Equilibration: Seal the vials tightly and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is achieved.[10]
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Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
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Sample Collection: Carefully withdraw an aliquot of the supernatant (the saturated solution). It is critical not to disturb the solid at the bottom. To ensure no solid particles are transferred, filter the aliquot through a 0.45 µm filter.[9]
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Quantification: Prepare a series of dilutions from the filtered supernatant. Analyze the concentration of the compound in the diluted samples using a validated analytical method, such as UV-Vis spectroscopy or LC-MS, against a standard calibration curve.[9][10]
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Calculation: Calculate the original concentration in the saturated supernatant to determine the solubility in units such as mg/mL or µM.
Caption: Gold-standard shake-flask solubility protocol.
Safety, Handling, and Storage
As a laboratory chemical, 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one requires careful handling.
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Hazard Identification: Based on GHS classifications for similar compounds, it may cause skin irritation, eye irritation, and respiratory irritation.[1]
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Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[4]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Some suppliers recommend refrigerated storage (2-8°C).[3]
Conclusion
2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one is a valuable chemical intermediate with physicochemical properties that make it highly useful in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its trifluoromethyl group imparts unique electronic and metabolic characteristics, while the pyridine core provides a versatile scaffold for drug design. The data and protocols presented in this guide offer a robust framework for the effective and safe utilization of this compound in a research and development setting.
References
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
-
NIH National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
-
Journal of Pharmaceutical and Biomedical Analysis. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization.
-
CymitQuimica. (n.d.). CAS 13472-61-2: 5-Iodo-2-methoxypyridine.
-
Synblock. (n.d.). CAS 896137-18-1 | 2,2,2-Trifluoro-1-pyridin-4-YL-ethanone.
-
BOC Sciences. (n.d.). CAS 13472-61-2 Pyridine,5-iodo-2-methoxy-.
-
Wired Chemist. (n.d.). Determination of Melting Point.
-
iChemical. (n.d.). 5-Iodo-2-methoxypyridine, CAS No. 13472-61-2.
-
Ambeed.com. (n.d.). 13472-61-2 | 5-Iodo-2-methoxypyridine.
-
ChemicalBook. (2025). 2-Methoxy-5-Iodopyridine | 13472-61-2.
-
University of Calgary. (n.d.). Melting point determination.
-
SSERC. (n.d.). Melting point determination.
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
-
Stanford Research Systems. (n.d.). Melting Point Determination.
-
ChemicalBook. (2022). Ethanone, 2,2,2-trifluoro-1-(4-pyridinyl)- | 896137-18-1.
-
Echemi. (n.d.). Ethanone,2,2,2-trifluoro-1-(4-pyridinyl)- Safety Data Sheets.
-
Chemenu. (n.d.). cas 896137-18-1|| where to buy 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-one.
-
CyclicPharma. (n.d.). 2,2,2-trifluoro-1-(pyridin-4-yl)ethanone | CAS No. 896137-18-1.
Sources
- 1. CAS 896137-18-1 | 2,2,2-Trifluoro-1-pyridin-4-YL-ethanone - Synblock [synblock.com]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. cas 896137-18-1|| where to buy 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-one [english.chemenu.com]
- 4. echemi.com [echemi.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. thinksrs.com [thinksrs.com]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. enamine.net [enamine.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. tandfonline.com [tandfonline.com]
